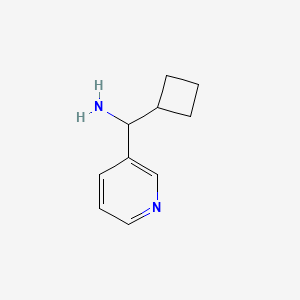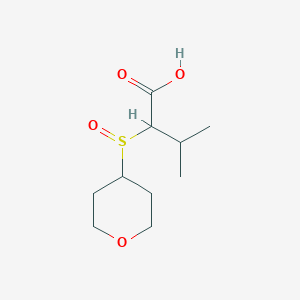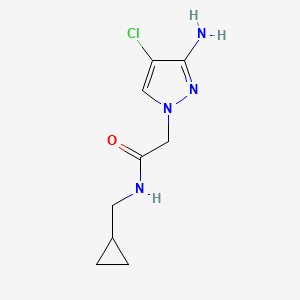
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent, and a cyclopropylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclopropylmethyl Group: The final step involves the acylation of the pyrazole ring with cyclopropylmethyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium amide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol, amine, or alkoxide derivatives.
Scientific Research Applications
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Pharmaceutical Research: It can be utilized in the design and synthesis of novel pharmaceutical agents with potential therapeutic benefits.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetamide: Lacks the cyclopropylmethyl group.
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the chloro substituent.
2-(4-Chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the amino group.
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both the amino and chloro substituents on the pyrazole ring, as well as the cyclopropylmethyl group
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H13ClN4O/c10-7-4-14(13-9(7)11)5-8(15)12-3-6-1-2-6/h4,6H,1-3,5H2,(H2,11,13)(H,12,15) |
InChI Key |
ZRKBTGRPWAZABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)
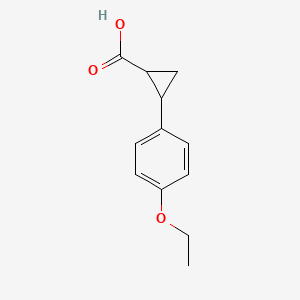
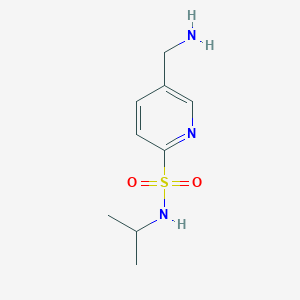
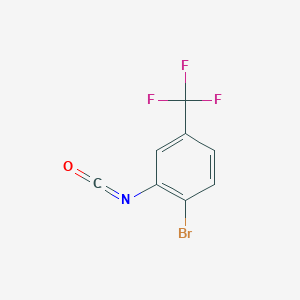
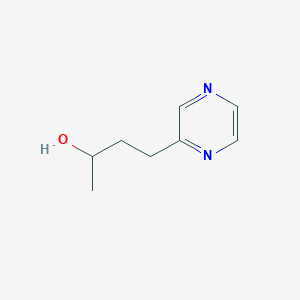
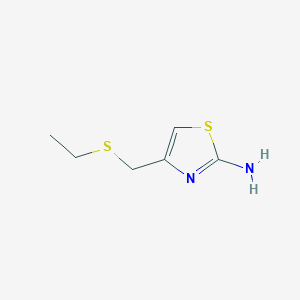
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
